trans,trans-1,4-Diphenyl-1,3-butadiene

説明

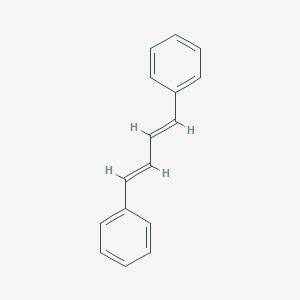

The compound trans,trans-1,4-diphenyl-1,3-butadiene, a member of the diphenylpolyene family, serves as a significant subject of academic and industrial research. Its unique molecular structure, characterized by a conjugated system of alternating double and single bonds flanked by two phenyl groups, imparts it with distinctive chemical and physical properties. This has led to its use in diverse fields such as organic synthesis, materials science, and photochemistry. chemimpex.com The study of this compound provides valuable insights into the fundamental principles of chemical bonding, molecular stability, and light-matter interactions.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(1E,3E)-4-phenylbuta-1,3-dienyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7+,14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLKFZNIIQFQBS-FNCQTZNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022459 | |

| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream odorless crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000354 [mmHg] | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

538-81-8, 886-65-7 | |

| Record name | 1,4-Diphenyl-1,3-butadiene, (1E,3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,trans-3-butadiene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diphenylbuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans,trans-1,4-Diphenyl-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIPHENYL-1,3-BUTADIENE, (1E,3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7P15V6543 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparation of Trans,trans 1,4 Diphenyl 1,3 Butadiene

Wittig Reaction as a Central Synthetic Pathway

The Wittig reaction stands as a cornerstone in the synthesis of alkenes from aldehydes and ketones, offering a versatile method for carbon-carbon double bond formation. studymoose.com This reaction is frequently employed to prepare trans,trans-1,4-diphenyl-1,3-butadiene from cinnamaldehyde (B126680) and a phosphorus ylide. chegg.com The reaction's driving force is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. youtube.com

Phosphonium (B103445) Salt Precursors and their Synthesis

The synthesis of the necessary phosphorus ylide begins with the preparation of a phosphonium salt. numberanalytics.com Typically, this involves the reaction of triphenylphosphine with an alkyl halide. numberanalytics.com For the synthesis of this compound, the common precursor is benzyltriphenylphosphonium (B107652) chloride, which is formed by the SN2 reaction of triphenylphosphine with benzyl (B1604629) chloride. unwisdom.orglibretexts.org In this reaction, the lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of benzyl chloride, displacing the chloride ion. libretexts.org Due to the SN2 mechanism, primary and methyl halides are most effective for this reaction, while secondary halides can be used but often result in lower yields. libretexts.org

In a typical laboratory procedure, triphenylphosphine and benzyl chloride are refluxed in a suitable solvent like xylene to produce benzyltriphenylphosphonium chloride as a crystalline solid. unwisdom.orgorgsyn.org

Mechanism of Ylide Formation and Reactivity

The phosphonium salt is then converted into a phosphorus ylide, a reactive intermediate characterized by adjacent positive and negative charges. chegg.comfiveable.me This is achieved by treating the phosphonium salt with a strong base. numberanalytics.com The base abstracts a proton from the carbon atom adjacent to the positively charged phosphorus, creating a carbanion. youtube.com The resulting ylide is stabilized by the adjacent phosphonium cation, partly through resonance where phosphorus can accommodate more than eight electrons in its valence shell by utilizing its 3d orbitals. chegg.com

The choice of base depends on the substituents on the carbon atom. youtube.com If the carbon bears only alkyl groups or hydrogens, a very strong base like butyllithium (B86547) is necessary. youtube.com However, if an electron-withdrawing group is present, as in the case of the benzyl group in benzyltriphenylphosphonium chloride, a weaker base such as sodium ethoxide or even sodium hydroxide (B78521) can be used. youtube.comreddit.com

The ylide is a potent nucleophile and reacts with the carbonyl carbon of an aldehyde or ketone. fiveable.me This initial nucleophilic attack forms a betaine (B1666868) intermediate, a species with separated charges. libretexts.org The betaine then cyclizes to form a four-membered ring intermediate called an oxaphosphetane. libretexts.orgfiveable.me This oxaphosphetane is unstable and rapidly decomposes to yield the final alkene product and triphenylphosphine oxide. youtube.comlibretexts.org

Optimization of Aldehyde Condensation for Stereoselectivity

The reaction of the phosphorus ylide with trans-cinnamaldehyde yields this compound. studymoose.com The stereochemistry of the resulting alkene is influenced by the stability of the intermediates. The trans,trans isomer is the more thermodynamically stable product and is typically formed preferentially. chegg.comedubirdie.com The cis,trans isomer is also formed but often as a minor product that can be an oil, allowing for the isolation of the solid trans,trans isomer through crystallization. chegg.com The higher stability of the trans,trans isomer is attributed to reduced steric hindrance between the phenyl groups. edubirdie.com

Recrystallization from a suitable solvent, such as ethanol (B145695) or cyclohexane (B81311), is a common method to purify the trans,trans product and separate it from the cis,trans isomer and other impurities like triphenylphosphine oxide. orgsyn.orgwebassign.net

Alternative Synthetic Routes to 1,4-Diphenyl-1,3-butadiene Isomers

While the Wittig reaction is a primary method, other synthetic strategies can produce 1,4-diphenyl-1,3-butadiene and its isomers.

Horner-Wadsworth-Emmons (HWE) Reaction : This modification of the Wittig reaction uses a phosphonate (B1237965) carbanion, which is generally more reactive than a Wittig ylide. The HWE reaction is known to favor the formation of (E)-alkenes, making it a suitable method for synthesizing the trans,trans isomer of 1,4-diphenyl-1,3-butadiene. chemicalforums.com Phenyl groups can act as the necessary electron-withdrawing groups for this reaction. chemicalforums.com

Palladium-Catalyzed Cross-Coupling Reactions :

Heck Reaction : This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. libretexts.org It provides a powerful tool for forming carbon-carbon bonds and can be applied to the synthesis of complex structures. libretexts.org For instance, 3,4-diarylbutadiene sulfones, which are precursors to 2,3-diaryl-1,3-butadienes, can be synthesized via the Heck-Matsuda reaction. nih.gov

Suzuki Coupling : This reaction couples an organoboron compound with an organohalide using a palladium catalyst. youtube.com It is a versatile method for creating carbon-carbon bonds and has been used to synthesize a variety of diaryl compounds, including diarylethenes and diarylpyrazines. nih.govmissouristate.edu The synthesis of various heterobiaryls has been achieved through decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids. nih.gov

Other Methods : Historically, 1,4-diphenylbutadiene (B12783726) has been prepared through methods such as the reaction of phenylacetic acid and cinnamaldehyde with lead oxide, and the dehydrogenation of 1,4-diphenyl-2-butene. orgsyn.org

Advanced Functionalization and Derivatization Strategies

The core structure of 1,4-diphenyl-1,3-butadiene can be modified to create a variety of analogs with different electronic and steric properties.

Synthesis of Substituted 1,4-Diphenyl-1,3-butadiene Analogs

The synthesis of substituted analogs often involves using substituted starting materials in the established synthetic routes.

Wittig Reaction with Substituted Aldehydes : The Wittig reaction can be adapted to produce substituted 1,4-diphenyl-1,3-butadienes by using appropriately substituted benzaldehydes. For example, 1-(p-tolyl)-4-phenylbutadiene, 1-(4-methoxyphenyl)-4-phenylbutadiene, and 1-(4-acetamidophenyl)-4-phenylbutadiene have been successfully synthesized using this approach. orgsyn.org

Diels-Alder Reactions : trans,trans-1,4-Diphenylbutadiene can act as a diene in Diels-Alder reactions. It reacts with dienophiles like maleic anhydride (B1165640) to form adducts. researchgate.netrsc.org This reactivity allows for the synthesis of more complex, cyclic structures.

Organometallic Approaches : 1-(Dialkylstannyl)-1,4-diphenyl-1,3-butadiene derivatives have been synthesized by reacting a dilithium (B8592608) salt of a tellurium analog with organotin dichlorides. researchgate.net

The following table summarizes some of the key reactions and conditions for the synthesis of this compound and its analogs.

| Reaction | Reactants | Reagents/Conditions | Product(s) | Reference(s) |

| Wittig Reaction | Benzyltriphenylphosphonium chloride, trans-Cinnamaldehyde | Sodium ethoxide in ethanol | This compound, cis,trans-1,4-Diphenyl-1,3-butadiene, Triphenylphosphine oxide | studymoose.comunwisdom.org |

| Wittig Reaction | Triphenylcinnamylphosphonium chloride, Benzaldehyde | Lithium ethoxide in ethanol | This compound | orgsyn.org |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, Aldehyde/Ketone | Base | (E)-Alkene | chemicalforums.com |

| Heck-Matsuda Reaction | Butadiene sulfones, Aryl diazonium salts | Palladium catalyst | 3,4-Diarylbutadiene sulfones | nih.gov |

| Suzuki Coupling | Organoboron compound, Organohalide | Palladium catalyst, Base | Cross-coupled product | youtube.com |

Metal-Catalyzed Carbocyclization Reactions Utilizing 1,4-Diphenyl-1,3-butadiene

The conjugated diene, this compound, serves as a valuable precursor in the synthesis of carbocyclic structures through metal-catalyzed reactions. A notable methodology involves the use of highly reactive "Rieke metals," specifically barium and strontium, to mediate the carbocyclization of this diene with various dichloroalkanes. tandfonline.comfishersci.frchemicalbook.comtandfonline.com

This synthetic approach commences with the formation of metal-diene reagents. Activated Rieke barium and strontium, prepared by the reduction of their respective metal halides, readily react with this compound. This reaction results in the formation of metallocyclic intermediates, which essentially function as bis-nucleophilic agents. tandfonline.com

Subsequent treatment of these barium- and strontium-diene complexes with 1,n-dichloroalkanes triggers an alkylation reaction, leading to the formation of carbocyclic ring derivatives. tandfonline.com This process has been demonstrated to be an effective method for constructing five- and six-membered rings with high efficiency and selectivity.

The carbocyclization reactions are characterized by their high chemical yields and significant stereoselectivity and regioselectivity. For instance, the reaction with 1,3-dichloropropane (B93676) exclusively yields trans-1-phenyl-2-(trans-β-styrenyl)cyclopentane. Similarly, the use of 1,4-dichlorobutane (B89584) results in the formation of trans-1-phenyl-2-(trans-β-styrenyl)cyclohexane. These outcomes highlight the controlled manner in which the new carbon-carbon bonds are formed, preserving the trans stereochemistry of the styrenyl group. tandfonline.com

Detailed findings from the reactions mediated by Rieke barium are presented below:

| Dichloroalkane | Carbocyclic Product | Yield (%) |

| 1,3-Dichloropropane | trans-1-Phenyl-2-(trans-β-styrenyl)cyclopentane | 90 |

| 1,4-Dichlorobutane | trans-1-Phenyl-2-(trans-β-styrenyl)cyclohexane | 91 |

| 1,5-Dichloropentane | trans-1-Phenyl-2-(trans-β-styrenyl)cycloheptane | 88 |

| Data sourced from Sell, M. S., & Rieke, R. D. (1995). Carbocyclization of E,E-1,4-Diphenyl-1,3-butadiene with Dichloroalkanes Mediated by Rieke Metals. Synthetic Communications, 25(24), 4107-4113. tandfonline.com |

The successful application of Rieke barium and strontium in these carbocyclization reactions underscores the utility of these more electropositive metals in organic synthesis, offering a distinct reactivity profile compared to their lighter alkaline earth metal counterparts like magnesium and calcium. tandfonline.com Current research continues to explore the potential of novel diene-metal complexes for broader applications in the synthesis of complex organic molecules. tandfonline.com

Photophysical Phenomena and Excited State Dynamics of Trans,trans 1,4 Diphenyl 1,3 Butadiene

Photoisomerization Pathways and Mechanistic Elucidation

Upon absorption of light, trans,trans-1,4-diphenyl-1,3-butadiene is promoted to an electronically excited state, from which it can undergo isomerization to its cis,trans (ct-DPB) and cis,cis (cc-DPB) forms. The mechanisms of these transformations have been the subject of extensive experimental and theoretical investigation, revealing multiple pathways that are influenced by the surrounding environment.

In solution, the primary mechanism for the photoisomerization of tt-DPB is the One-Bond Twist (OBT). This process involves the rotation around one of the carbon-carbon double bonds in the excited state. Theoretical simulations have shown that after excitation, the molecule can twist around a single double bond, leading to a perpendicular intermediate configuration. This intermediate then decays to the ground state, yielding the cis,trans isomer. The OBT process is the dominant pathway in solution, and its efficiency can be influenced by the viscosity and polarity of the solvent. nih.gov

While OBT is prevalent in solution, the constraints of a crystalline environment in the solid state can significantly alter the photoisomerization landscape. In very viscous glassy media at low temperatures (77 K), the formation of the cis,trans isomer, the sole product in solution, is observed, suggesting that the OBT mechanism can still be operative under these conditions. nih.gov However, in the crystalline solid state, the formation of the cis,trans isomer is entirely suppressed. nih.gov

A fascinating alternative to the one-bond twist is the Bicycle Pedal (BP) mechanism, which accounts for the simultaneous isomerization of both double bonds. This concerted two-bond isomerization is particularly significant in the solid state. nih.govnih.govacs.org Direct irradiation of crystalline cis,cis-1,4-diphenyl-1,3-butadiene (cc-DPB) leads to the formation of this compound, a process explained by the BP mechanism. nih.gov In this mechanism, the phenyl rings of the molecule are essentially locked in place by the crystal lattice, while the central diene portion rotates in a manner analogous to bicycle pedals. nih.govacs.org This volume-conserving motion is favored in the sterically demanding environment of a crystal, where large-amplitude motions required for OBT are hindered. nih.gov

The BP mechanism has also been observed to a lesser extent in solution for tt-DPB, accounting for nearly 20% of its photoisomerization in hexane (B92381). nih.gov This indicates that while OBT is the major pathway in solution, the concerted BP route remains a significant, albeit minor, channel for two-bond isomerization.

The photoisomerization dynamics differ significantly among the trans,trans, cis,trans, and cis,cis isomers of 1,4-diphenyl-1,3-butadiene. nih.gov Upon excitation, the vast majority of cis,trans-DPB species photoisomerizes to trans,trans-DPB, with a very low yield of the cis,cis isomer. nih.gov This selectivity is attributed to a lower calculated torsional barrier around the cis double bond compared to the high barrier around the trans double bond. nih.gov

For cis,cis-DPB in solution, excitation leads to the observation of a perpendicular intermediate state which develops in approximately 0.15 ps and subsequently decays. nih.gov In the solid state, however, cc-DPB undergoes a highly efficient conversion (up to 90%) to the trans,trans isomer via the BP mechanism, with the formation of the cis,trans isomer being completely suppressed. nih.gov

The photoisomerization quantum yields and excited-state lifetimes are also highly dependent on the solvent. For instance, the isomerization of tt-DPB to ct-DPB is significantly accelerated in a more polar solvent like acetonitrile compared to a nonpolar solvent like n-hexane. nih.gov

| Isomer | Solvent | Process | Time (ps) | Quantum Yield (Y) |

|---|---|---|---|---|

| ttD | n-hexane | ttD → ctD | 829 | 0.1 |

| ttD | acetonitrile | ttD → ctD | 27 | 0.4 |

| ccD | n-hexane | S₁ → P | 0.15 | - |

| ccD | n-hexane | P → S₀ | 5 | - |

| ccD | acetonitrile | S₁ → P | 0.15 | - |

| ccD | acetonitrile | P → S₀ | 1.6 | - |

Excited State Ordering and Electronic Transitions

The photochemistry of this compound is intimately linked to the nature and ordering of its low-lying electronic excited states. The relative energies of the 1Bᵤ and 2Aᵍ states play a crucial role in determining the dominant decay pathways following photoexcitation.

For α,ω-diphenylpolyenes like tt-DPB, a significant question has been the ordering of the 1¹Bᵤ and 2¹Aᵍ excited electronic states. aip.org The 1¹Bᵤ state is a one-photon allowed state, meaning it is readily accessible by direct photoexcitation from the ground state (1¹Aᵍ). In contrast, the 2¹Aᵍ state is optically forbidden from the ground state but can be populated through other means, such as two-photon absorption or internal conversion from a higher-lying state.

In solution, for tt-DPB, the 1¹Bᵤ state (S₁) is located below the 2¹Aᵍ state. nih.govnsf.gov Specifically, in n-hexane, two-photon-excited transient absorption spectra indicate that the 2Aᵍ state is approximately 1000 cm⁻¹ above the 1Bᵤ state. nih.govaip.org This ordering is critical because it implies that in solution, photoisomerization primarily proceeds from the 1¹Bᵤ state.

However, a fascinating phenomenon known as state inversion occurs in the gas phase or in non-polar solvents like perfluorohexane. nih.gov Under these conditions, the ordering of the states is reversed, with the 2¹Aᵍ state lying below the 1¹Bᵤ state. nih.govnsf.gov This inversion has profound consequences for the photodynamics, as the molecule will rapidly relax to the lower-lying 2¹Aᵍ state after excitation to the 1¹Bᵤ state. The decay from the 2¹Aᵍ state is thought to involve pathways that are less productive for photoisomerization, leading to lower isomerization quantum yields in such environments. nih.gov This solvent-dependent state ordering highlights the critical role of the environment in dictating the photophysical and photochemical behavior of this compound.

| Environment | State Ordering | Consequence for Photoisomerization |

|---|---|---|

| Solution (e.g., n-hexane) | 1¹Bᵤ (S₁) < 2¹Aᵍ nih.govaip.org | Isomerization proceeds from the 1¹Bᵤ state. nih.gov |

| Gas Phase / Perfluorohexane | 2¹Aᵍ < 1¹Bᵤ nih.govnsf.gov | Rapid relaxation to 2¹Aᵍ state, leading to lower isomerization quantum yields. nih.gov |

Determination of Excited State Lifetimes and Energy Relaxation Pathways

The excited state lifetime of this compound (tt-DPB) is significantly influenced by its molecular environment, particularly the solvent. Experimental measurements have revealed a dramatic shortening of the excited state lifetime in polar solvents compared to nonpolar ones. For instance, the decay time has been measured to be 534 picoseconds (ps) in n-hexane, a nonpolar solvent, while it drops to 26.3 ps in the highly polar solvent acetonitrile. nsf.govaip.org This 30-fold acceleration in the decay process in acetonitrile is attributed to a lowering of the energy barrier for photoisomerization. nsf.govaip.org

Upon photoexcitation to the first excited singlet state (S₁), tt-DPB undergoes several energy relaxation processes. The primary pathways include fluorescence emission and non-radiative decay channels, with photoisomerization being a key non-radiative process. acs.orgnih.gov The energy relaxation dynamics are largely governed by the torsion around a carbon-carbon double bond, leading the molecule to a perpendicular conformation (P), which is an intermediate state in the photoisomerization process. nsf.govaip.org

Theoretical simulations have estimated the lifetime of the first excited state to be approximately 702 femtoseconds (fs). rsc.org These simulations support the experimental observations that the decay from the excited state is a rapid process. The energy landscape of the excited state, particularly the relative energies of the 1¹Bᵤ and 2¹A₉ states, plays a crucial role in determining the dominant relaxation pathway. acs.orgnih.gov The ordering of these states can be influenced by the solvent, which in turn affects the efficiency of photoisomerization versus other decay mechanisms. acs.orgnih.gov

| Solvent | Excited State Decay Time (τd) | Photoisomerization Time (τi) |

|---|---|---|

| n-Hexane | 534 ps | 829 ps |

| Acetonitrile | 26.3 ps | 26.8 ps |

Environmental and Structural Perturbations on Photophysical Properties

Influence of Solvent Polarity and Viscosity on Photoisomerization Quantum Yields

The photoisomerization quantum yield of this compound is highly sensitive to the polarity and viscosity of the solvent. Studies have shown that the quantum yields for the trans,trans to trans,cis (tt → tc) and trans,trans to cis,cis (tt → cc) isomerization vary significantly across different solvents. acs.orgnih.gov

In general, an increase in solvent polarity leads to a significant increase in the photoisomerization quantum yield. For example, the isomerization yield from tt-DPB to its cis,trans isomer is four times higher in the polar solvent acetonitrile (Ytt,ct = 0.4) compared to the nonpolar solvent n-hexane (Ytt,ct = 0.1). nsf.govaip.org This enhancement in polar solvents is attributed to the stabilization of a polar perpendicular intermediate state (P), which lowers the energy barrier for isomerization. nsf.govaip.org

The photoisomerization quantum yield is highest in benzene and lowest in perfluorohexane. acs.orgnih.gov In hexane, gas chromatography analysis has determined the quantum yields to be φ(tt→tc) = 0.092 and φ(tt→cc) = 0.020. acs.orgnih.gov Contrary to what might be expected based on friction, a reduction in medium friction in perfluorohexane is accompanied by a decrease in the photoisomerization quantum yield. acs.orgnih.gov This observation underscores the importance of the electronic effects of the solvent, specifically the ordering of the 1¹Bᵤ and 2¹A₉ states, in controlling the photoisomerization efficiency. acs.orgnih.gov Lowering the energy of the 1¹Bᵤ state, as occurs in benzene, favors photoisomerization. acs.orgnih.gov

| Solvent | Photoisomerization Quantum Yield (Φtt→tc) | Photoisomerization Quantum Yield (Φtt→cc) |

|---|---|---|

| Benzene | Relatively High | - |

| Cyclohexane (B81311) | Low | - |

| Hexane | 0.092 | 0.020 |

| Perfluorohexane | Relatively Low | - |

| Acetonitrile | 0.4 | - |

Effects of Methyl Substitution on Photoisomerization Efficiency and Mechanisms

The introduction of a methyl group to the this compound structure has been shown to enhance its photoisomerization efficiency. The position of the methyl substitution influences the extent of this enhancement. Direct ab initio trajectory surface hopping dynamics simulations have been employed to investigate these effects. rsc.org

Two derivatives have been studied: one with a single methyl group substitution on the p-position of the phenyl ring (tt-DPB-me1) and another with a methyl group on the conjugated C=C bond (tt-DPB-me2). rsc.org The simulations revealed that methyl substitution, particularly closer to the central C=C double bond, leads to a higher percentage of photoisomerization products. rsc.org

The lifetime of the S₁ state is also affected by methyl substitution. For tt-DPB-me1, the S₁ lifetime is estimated to be 1423.0 fs, while for tt-DPB-me2, it is significantly shorter at 819.0 fs. rsc.org This suggests that methyl substitution provides an additional pathway for excited state deactivation, thereby shortening its lifetime and, in these cases, enhancing the photoisomerization quantum yields. The calculated photoisomerization quantum yields for tt → ct, tt → tc, and tt → cc are 0.088, 0.070, and 0.073 for tt-DPB-me1, and 0.378, 0.015, and 0.065 for tt-DPB-me2, respectively. rsc.org These findings indicate that strategic substitution can be a viable method to tune the photophysical properties of tt-DPB. rsc.org

| Compound | S₁ State Lifetime (fs) | Φtt→ct | Φtt→tc | Φtt→cc |

|---|---|---|---|---|

| tt-DPB-me1 | 1423.0 | 0.088 | 0.070 | 0.073 |

| tt-DPB-me2 | 819.0 | 0.378 | 0.015 | 0.065 |

Electronic Structure and Advanced Spectroscopic Investigations of Trans,trans 1,4 Diphenyl 1,3 Butadiene

Electronic Absorption Spectroscopy in the Ultraviolet-Visible Region

The electronic absorption spectrum of trans,trans-1,4-diphenyl-1,3-butadiene is characterized by strong absorption in the ultraviolet (UV) region, a direct consequence of its extended π-conjugated system. This conjugation, involving the two phenyl rings and the butadiene backbone, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The principal absorption arises from a π → π* electronic transition. libretexts.org

In a non-polar solvent like hexane (B92381), this compound exhibits a strong absorption maximum (λmax) at approximately 330 nm. photochemcad.com The high intensity of this absorption is indicated by its large molar extinction coefficient (ε), which is reported to be around 33,000 M-1cm-1 at this wavelength. photochemcad.comomlc.org The position of this absorption band is sensitive to the extent of conjugation; for instance, 1,3-butadiene, which lacks the phenyl groups, absorbs at a much shorter wavelength of 217 nm. libretexts.org The addition of the phenyl rings extends the conjugated system, causing a bathochromic (red) shift in the absorption maximum to longer wavelengths. libretexts.org Studies using Synchrotron Radiation Linear Dichroism (SRLD) spectroscopy have investigated the UV absorbance spectra over a broad range of 172–400 nm (58,000–25,000 cm–1) to determine the transition moment directions of the observed spectral features. researchgate.net

Table 1: UV-Visible Absorption Data for this compound

| Parameter | Value | Solvent |

|---|---|---|

| λmax | 330 nm | Hexane |

| Molar Absorptivity (ε) | 33,000 M-1cm-1 | Hexane |

Fluorescence Spectroscopy: Emission Characteristics and Quantum Yield Analysis

Following excitation into its first excited singlet state (S₁), this compound can decay back to the ground state (S₀) via radiative emission, i.e., fluorescence. This fluorescence is a key characteristic of the molecule's photophysics. rsc.org The emission spectrum, like the absorption spectrum, is influenced by the conjugated structure.

When dissolved in hexane or cyclohexane (B81311) and excited at a wavelength of 320-330 nm, the compound displays a characteristic fluorescence emission spectrum. omlc.orgaatbio.com The emission peak is observed at approximately 373 nm. aatbio.com The efficiency of this fluorescence process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. For this compound in cyclohexane, the quantum yield has been determined to be 0.42. photochemcad.comomlc.org This indicates that fluorescence is a significant, but not the only, de-excitation pathway for the excited molecule, with other processes such as photoisomerization also competing. rsc.org Detailed studies using molecular beam laser spectroscopy have even achieved rotationally resolved fluorescence excitation spectra, providing precise information on the molecule's geometry in its ground and excited states. nih.gov

Table 2: Fluorescence Data for this compound

| Parameter | Value | Solvent |

|---|---|---|

| Excitation λmax | 330 nm | General |

| Emission λmax | 373 nm | General |

| Fluorescence Quantum Yield (Φf) | 0.42 | Cyclohexane |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the structure and stereochemistry of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Proton Nuclear Magnetic Resonance (¹H NMR) for Isomer Identification and Reaction Monitoring

¹H NMR spectroscopy is particularly powerful for distinguishing between different stereoisomers (e.g., trans,trans-, cis,trans-, and cis,cis-) of 1,4-diphenyl-1,3-butadiene. The key to this identification lies in the coupling constants (J-values) between the vinylic protons on the butadiene chain.

For the trans,trans isomer, the protons on the double bonds exhibit a large coupling constant, typically in the range of 14–16 Hz, which is characteristic of a trans relationship between adjacent vinylic protons. rsc.orgchegg.com In contrast, a cis configuration would show a smaller J-value, typically around 12 Hz. rsc.org The ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows the aromatic protons in a multiplet in the region of δ 7.2-7.5 ppm. The vinylic protons appear as distinct multiplets in the δ 6.5-7.1 ppm range. chegg.comchemicalbook.com For instance, specific assignments show doublets around δ 6.38-6.41 and δ 7.03-7.07, both with a coupling constant of approximately 16.25 Hz, confirming the trans stereochemistry of the double bonds. rsc.org This technique is so precise that it can be used to monitor reactions, such as the photoisomerization of a cis,trans isomer into the more stable trans,trans form. rsc.org

Table 3: Representative ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~7.29–7.49 | Multiplet | - | Aromatic Protons |

| ~6.94-7.07 | Multiplet/Doublet | ~16 | Vinylic Protons |

| ~6.38-6.66 | Multiplet/Doublet | ~16 | Vinylic Protons |

Note: Specific shifts can vary slightly based on the spectrometer and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides complementary information, detailing the carbon framework of the molecule. Due to the C₂h symmetry of the trans,trans isomer, the number of unique carbon signals in the spectrum is less than the total number of carbon atoms (16). One would expect to see signals for the two types of vinylic carbons and, due to symmetry, four distinct signals for the eight phenyl carbons (ipso, ortho, meta, and para). chegg.com

The aromatic carbons typically resonate in the deshielded region of the spectrum, generally between δ 120-150 ppm. brainly.com The vinylic carbons of the butadiene chain also appear in this region. The signal for the ipso-carbon (the phenyl carbon attached to the butadiene chain) is usually found around δ 137 ppm, while the other aromatic and vinylic carbons appear between δ 126-134 ppm. The specific chemical shifts provide a unique fingerprint for the carbon skeleton of the trans,trans isomer. oup.com

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy techniques, such as IR and FTIR, are used to identify the functional groups and obtain a unique "fingerprint" of a molecule based on the vibrations of its chemical bonds. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound provides confirmation of its key structural features. The spectrum is typically recorded using a KBr pellet or as a film cast from a solvent. nih.gov A crucial absorption for identifying the stereochemistry is the C-H out-of-plane bending vibration for the trans double bonds, which gives rise to a strong band around 980-1000 cm⁻¹.

Other significant peaks include those for the C=C stretching of the conjugated diene and the aromatic rings, which appear in the 1580-1600 cm⁻¹ region. researchgate.net Specifically, a peak at 1593 cm⁻¹ is noted for C=C stretching. researchgate.net The C-C single bond stretching within the butadiene chain is observed around 1372 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. Detailed studies combining experimental FTIR data with density functional theory (DFT) calculations have enabled a nearly complete assignment of the IR active fundamental vibrations for the molecule. nih.gov

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

|---|---|

| > 3000 | Aromatic C-H Stretch |

| ~1593 | C=C Stretch (Aromatic & Alkene) |

| ~1372 | C-C Stretch (Butadiene) |

| ~980-1000 | trans-Alkene C-H Out-of-Plane Bend |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Butadiene |

| cis,trans-1,4-Diphenyl-1,3-butadiene |

| cis,cis-1,4-Diphenyl-1,3-butadiene |

| Deuterated Chloroform (CDCl₃) |

| Hexane |

| Cyclohexane |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for analyzing the vibrational modes of solid or liquid samples without extensive preparation. For this compound, the ATR-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The spectrum is dominated by signals from the aromatic C-H bonds, the aliphatic C-H bonds of the butadiene chain, the carbon-carbon double bond stretches of the polyene backbone, and the phenyl ring vibrations.

Investigations combining experimental data with density functional theory (DFT) calculations, such as those at the B3LYP/cc-pVTZ level, have enabled a comprehensive assignment of the observed vibrational transitions. nih.govresearchgate.net These assignments are crucial for understanding the molecule's ground-state structure and bonding. Key vibrational modes observed in the solid state (neat) are detailed in the table below. nih.gov

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 - 3020 | Medium-Weak | Aromatic C-H Stretch |

| ~3020 | Medium-Weak | Olefinic C-H Stretch |

| ~1595 | Strong | C=C Aromatic Ring Stretch |

| ~1493 | Strong | C=C Aromatic Ring Stretch |

| ~1448 | Strong | Phenyl Ring Vibration |

| ~995 | Very Strong | trans-Vinylene C-H Out-of-Plane Bend |

| ~740 | Very Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene) |

| ~690 | Very Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene) |

This table is generated based on typical values for the compound's functional groups and data available from spectral databases. nih.gov

Vapor Phase Infrared Spectroscopy

Vapor phase infrared spectroscopy provides data on molecules in an isolated, gaseous state, free from the intermolecular interactions present in condensed phases. This can lead to sharper spectral features and slight shifts in peak positions compared to ATR-IR spectra. For this compound, obtaining vapor phase spectra can be achieved through heating techniques that allow for vaporization without thermal decomposition. researchgate.net

The gas-phase spectrum allows for a direct comparison with theoretical calculations of a single molecule's vibrational frequencies. researchgate.netnist.gov The fundamental vibrational modes are consistent with those observed in the solid state, but without the crystal lattice effects. The most prominent bands remain the out-of-plane C-H wagging of the trans-double bonds and the phenyl ring C-H bending modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 - 3030 | Medium-Weak | Aromatic C-H Stretch |

| ~3025 | Medium-Weak | Olefinic C-H Stretch |

| ~1598 | Medium | C=C Aromatic Ring Stretch |

| ~1495 | Medium | C=C Aromatic Ring Stretch |

| ~1450 | Medium | Phenyl Ring Vibration |

| ~998 | Strong | trans-Vinylene C-H Out-of-Plane Bend |

| ~750 | Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene) |

| ~692 | Strong | C-H Out-of-Plane Bend (Monosubstituted Benzene) |

This table is generated based on data from the NIST Chemistry WebBook for the gas phase spectrum of the compound. nist.govnist.gov

Time-Resolved Transient Absorption Spectroscopy for Ultrafast Dynamics

Time-resolved transient absorption spectroscopy is a critical tool for mapping the ultrafast excited-state dynamics of molecules following photoexcitation. For this compound (DPB), this technique has been instrumental in characterizing the complex sequence of events, including internal conversion and photoisomerization, that occur on femtosecond (fs) to picosecond (ps) timescales.

Upon absorption of a photon, DPB is promoted from its ground electronic state (S₀ or 1¹A₋g) to the first optically allowed excited singlet state (S₁ or 1¹Bᵤ). researchgate.netnih.gov However, the photophysical behavior of DPB is governed by the presence of a lower-energy, optically forbidden "dark" state, the 2¹A₋g state. While direct excitation to this state from the ground state is forbidden, it becomes populated via ultrafast internal conversion from the initially excited 1¹Bᵤ state. researchgate.netnih.gov

Transient absorption studies reveal the dynamics of this process. Following excitation to the 1¹Bᵤ state, a rapid decay of its population is observed, corresponding to the transition to the 2¹A₋g state. The subsequent dynamics, which include isomerization, occur from this lower-lying excited state. The photoisomerization from the trans,trans form to the cis,trans isomer proceeds via torsion around a butadiene double bond. nih.gov

The lifetime of the first excited state has been estimated to be approximately 702 fs. rsc.org The isomerization dynamics are highly dependent on the solvent environment. For instance, in n-hexane, the isomerization from trans,trans-DPB to cis,trans-DPB occurs with a time constant of 829 ps and a quantum yield of 0.1. nih.gov In a more polar solvent like acetonitrile, this process is accelerated dramatically, occurring in just 27 ps with a higher quantum yield of 0.4. nih.gov This acceleration is attributed to the highly polar character of the perpendicular intermediate state formed during the torsional motion. nih.gov

These time-resolved experiments allow for the direct observation of transient species and the measurement of their formation and decay kinetics, providing a detailed map of the energy landscape and relaxation pathways that define the photochemistry of this compound. nih.govnih.gov

Advanced Theoretical and Computational Investigations of Trans,trans 1,4 Diphenyl 1,3 Butadiene

Quantum Chemical Calculations for Electronic Structures and Potential Energy Surfaces

Quantum chemical calculations have been instrumental in elucidating the complex electronic behavior of tt-DPB, particularly in its excited states. These methods provide detailed insights into the nature of electronic transitions and the topography of the potential energy surfaces that govern its photochemical reactivity.

High-level ab initio methods are crucial for accurately describing the electronic structure of tt-DPB, especially in regions of the potential energy surface where multiple electronic states are close in energy, such as conical intersections.

The Complete Active Space Self-Consistent Field (CASSCF) method has been successfully employed to simulate the photoisomerization dynamics of tt-DPB. For instance, using the SA2-CAS(4,4)/6-31G ab initio method, researchers have simulated the reaction dynamics from the reactant tt-DPB to its cis,trans and cis,cis isomers. rsc.org These simulations have identified two reactive photoisomerization mechanisms: one-bond twist (OBT) and bicycle pedal (BP), as well as two non-reactive mechanisms, namely single bond torsion (SBT) and reverse torsion (RT) with respect to the central C-C bonds. rsc.org

Extended Multi-Configuration Quasi-Degenerate Perturbation Theory (XMCQDPT2) is another powerful method used to study the excited states of tt-DPB. It has been applied to investigate the potential energy surface of the S1 state, providing detailed characterization of the trans-stilbene, pyramidalized (phantom), and dihydrophenanthrene (DHP)-cis-stilbene geometric domains of the S1 state and their stationary points, including the transition states between them. researchgate.net XMCQDPT2 calculations have also been used to explore the S1 and S2 potential energy surfaces, employing a (12e,12o) active space that includes all π and π* orbitals with the exception of the two lowest and two highest ones. acs.org

| Method | Application | Key Findings |

| CASSCF | Photoisomerization dynamics | Identified one-bond twist and bicycle pedal as reactive mechanisms. rsc.org |

| XMCQDPT2 | Excited state potential energy surfaces | Characterized stationary points and transition states on the S1 surface. researchgate.netacs.org |

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) offer a computationally efficient means to study the ground and excited state properties of tt-DPB. DFT calculations, specifically using the B3LYP functional with the 6-31+G(d,p) basis set, have been used to determine the relative energies of different isomers of diphenylbutadiene on both the ground and triplet state potential energy surfaces. researchgate.net These theoretical findings have shown good agreement with experimental data. researchgate.net

TD-DFT calculations have been utilized to investigate the electronic transitions and have been shown to provide valuable insights when compared with experimental spectroscopic data. aip.org However, the accuracy of TD-DFT in describing the complex excited-state landscape of molecules like tt-DPB, particularly the ordering of the 2¹Ag and 1¹Bu excited states, has been a subject of careful consideration and comparison with higher-level methods. aip.org

Molecular Dynamics Simulations for Reactive Pathways

Molecular dynamics simulations provide a powerful tool to explore the time-evolution of the molecular system and to map out the reactive pathways, such as those involved in photoisomerization.

To simulate the non-adiabatic dynamics of photoisomerization, trajectory surface hopping algorithms are frequently employed. An on-the-fly global-switching trajectory surface hopping algorithm combined with the SA2-CAS(4,4)/6-31G ab initio method has been used to simulate the photoisomerization of tt-DPB. rsc.org These simulations have successfully estimated the quantum yields for the formation of cis,trans-DPB and cis,cis-DPB to be 0.09 and 0.045, respectively, which are in good agreement with experimental values. rsc.org The lifetime of the first excited state was also estimated to be 702 fs. rsc.org Furthermore, direct ab initio trajectory surface hopping dynamic simulations have been used to investigate the effect of methyl substitution on the photoisomerization efficiency of tt-DPB. rsc.orgmedscape.comgrafiati.com

| Parameter | Simulated Value | Experimental Value |

| Quantum Yield (cis,trans-DPB) | 0.09 rsc.org | 0.07–0.25 rsc.org |

| Quantum Yield (cis,cis-DPB) | 0.045 rsc.org | 0.02 rsc.org |

| Excited State Lifetime | 702 fs rsc.org | - |

To account for the influence of the surrounding environment, such as a solvent or a crystal lattice, on the photochemical behavior of tt-DPB, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. These approaches treat the chromophore with a high level of quantum mechanical theory, while the environment is described using a more computationally efficient molecular mechanics force field.

The bicycle pedal photoisomerization of crystalline cis,cis-1,4-diphenyl-1,3-butadiene to tt-DPB has been investigated using a QM/MM approach combining the complete active space self-consistent field (CASSCF) method with the Amber force field. researchgate.net QM/MM methods are essential for studying reactions in condensed phases, as they can capture the effects of the environment on the potential energy surfaces and reaction dynamics. umich.edustanford.edu The development of QM/MM approaches allows for the investigation of excited-state decay in molecular aggregates and provides insights into phenomena such as aggregation-induced emission. acs.org

Computational Prediction and Validation of Spectroscopic Data

Computational methods play a crucial role in the prediction and interpretation of spectroscopic data for tt-DPB. Theoretical calculations can provide a detailed assignment of spectral features and can be used to validate experimental observations. For example, the vibronic one-photon absorption spectrum of tt-DPB has been computed and visualized, including the Duschinsky matrix which depicts the vibrational mode overlaps between the ground and excited states. hpc.co.jp Such calculations, often performed in solution to mimic experimental conditions, are vital for a comprehensive understanding of the molecule's interaction with light. hpc.co.jp Theoretical calculations have also been used to aid in the interpretation of transient absorption spectra and to understand the drastic dependence of the photoisomerization yield and time on solvent polarity. aip.orgnsf.gov

Characterization of Conical Intersections and their Role in Photochemistry

Conical intersections are fundamental to understanding the photochemistry of trans,trans-1,4-diphenyl-1,3-butadiene (tt-DPB), serving as ultrafast funnels for radiationless decay from the excited state back to the ground state. core.ac.uknih.gov These intersections of potential energy surfaces govern the efficiency and pathways of photoisomerization. core.ac.ukiupac.org Theoretical and computational studies have been instrumental in elucidating the complex dynamics that occur at these points.

Trajectory surface hopping dynamics simulations, using methods like SA2-CAS(4,4)/6-31G, have been employed to model the photoisomerization of tt-DPB. rsc.org These simulations reveal that upon photoexcitation, the molecule can undergo isomerization to cis,trans-DPB and cis,cis-DPB through two conical intersections between the ground and first excited electronic states. rsc.org Out of a total of 600 simulated trajectories, 300 were found to actively contribute to the isomerization reaction. rsc.org The lifetime of the first excited state has been estimated to be approximately 702 fs. rsc.org

The photoisomerization process is not only rapid but also proceeds through distinct mechanistic pathways. Two reactive mechanisms have been identified: the one-bond twist (OBT) and the bicycle pedal (BP) mechanism. rsc.orgnih.gov Additionally, two non-reactive mechanisms, single bond torsion (SBT) and reverse torsion (RT), have also been described. rsc.org In solution, the dominant pathway for tt-DPB photoisomerization is the one-bond twist. nih.gov However, a notable two-bond photoisomerization pathway, the bicycle pedal process, has also been identified, accounting for almost 20% of the photoisomerization in hexane (B92381). nih.gov In the solid state, the photoisomerization of cis,cis-DPB to tt-DPB occurs exclusively via the bicycle pedal mechanism. researchgate.netacs.org

Experimental studies have provided quantum yields for the photoisomerization of tt-DPB in various solvents, which are in good agreement with simulated values. rsc.orgnih.gov These quantum yields, along with those for the photoaddition of ethanol (B145695), highlight the role of a common zwitterionic trans-phenallyl cation/benzyl (B1604629) anion intermediate that leads to photoisomerization through a conical intersection. acs.orgnih.gov The efficiency of these photochemical processes is influenced by the solvent environment. nih.gov For instance, the photoisomerization of tt-DPB to cis,trans-DPB is significantly accelerated in acetonitrile compared to n-hexane, which is attributed to the highly polar character of the perpendicular intermediate state. nih.gov

Interactive Data Table: Simulated vs. Experimental Photoisomerization Quantum Yields

| Isomerization Product | Simulated Quantum Yield rsc.org | Experimental Quantum Yield Range rsc.org |

| cis,trans-DPB | 0.09 | 0.07–0.25 |

| cis,cis-DPB | 0.045 | 0.02 |

Interactive Data Table: Photoisomerization and Photoaddition Quantum Yields in Ethanol

| Starting Isomer | Product Isomer | Photoisomerization Quantum Yield acs.org | Photoaddition Product | Photoaddition Quantum Yield acs.org |

| trans,trans-DPB | cis,trans-DPB | - | Ether | - |

| cis,trans-DPB | trans,trans-DPB | - | Ether | - |

| cis,cis-DPB | trans,trans-DPB | - | Ether | - |

Note: Specific quantum yield values for each isomerization and photoaddition pathway in ethanol were reported to be of similar efficiency for tt-DPB and ct-DPB, and less efficient for cc-DPB, with photoaddition being about 72 times slower than photoisomerization. acs.org

The study of conical intersections in this compound not only provides insight into its fundamental photochemical behavior but also serves as a model for understanding similar processes in more complex polyenes, such as the retinyl polyenes involved in vision. acs.orgnih.gov

Applications of Trans,trans 1,4 Diphenyl 1,3 Butadiene in Advanced Materials and Systems

Contributions to Organic Electronic Devices

The delocalized π-electron system in trans,trans-1,4-diphenyl-1,3-butadiene makes it a valuable component in the field of organic electronics. This includes its application in the development of organic light-emitting diodes (OLEDs) and organic solar cells, where it contributes to improved efficiency and flexibility. chemimpex.com

This compound is utilized in the development of materials for Organic Light-Emitting Diodes (OLEDs). chemimpex.com Its conjugated structure is beneficial for charge transport and luminescent properties, which are critical for the performance of these devices. The incorporation of such compounds can influence the efficiency and stability of OLEDs, making them suitable for advanced display and lighting technologies.

In the realm of solar energy, this compound plays a role in the formulation of materials for organic photovoltaic cells. chemimpex.com Its photochemical properties and ability to participate in energy conversion processes make it a subject of interest for developing more efficient solar energy solutions. chemimpex.com The compound can act as a building block in the synthesis of materials designed to improve the performance of organic solar cells. chemimpex.com

Role as a Building Block in Advanced Polymer Chemistry

This compound serves as a monomer or a comonomer in the synthesis of advanced polymers. Its rigid, conjugated structure can be incorporated into polymer backbones to impart specific properties.

As a building block in polymer chemistry, this compound is used to synthesize advanced polymers with improved thermal and mechanical characteristics. chemimpex.com The incorporation of the diphenylbutadiene moiety into a polymer chain can increase its rigidity and thermal stability, which are crucial for durable materials in various applications. chemimpex.com

The polymerization of butadiene derivatives can result in different microstructures, such as cis-1,4, trans-1,4, and 1,2-vinyl units, which significantly influence the final properties of the polymer. The stereospecific polymerization of 1,3-butadiene, for instance, can be controlled by using specific catalyst systems, such as Ziegler-Natta type catalysts, to achieve high selectivity for a particular microstructure. acs.org For example, certain cobalt complexes can catalyze the highly cis-1,4 selective polymerization of 1,3-butadiene. mdpi.com Conversely, catalyst systems involving carboxylated nickel oxy borate compounds can produce polybutadiene with a high content of trans-1,4 addition. google.com The principles of stereocontrol are critical when considering the polymerization of substituted butadienes like 1,4-diphenyl-1,3-butadiene to synthesize polymers with desired properties.

Table 1: Catalyst Systems and Resulting Polybutadiene Microstructure

| Catalyst System Components | Predominant Microstructure | Reference |

|---|---|---|

| Cationic [TiIIICp(polybutadienyl)(butadiene)]+ | cis-1,4 | acs.org |

| Acenaphthene-based α-diimine cobalt complexes | cis-1,4 | mdpi.com |

Development of Fluorescent Dyes and Probes for Biological and Materials Imaging

The inherent fluorescence of this compound makes it a valuable fluorochrome. chemicalbook.com Its unique structure is leveraged in the creation of fluorescent dyes. chemimpex.com These dyes are instrumental in biological imaging, enabling researchers to visualize cellular processes with high precision. chemimpex.com The compound's photochemical properties, including its photoisomerization behavior, are subjects of study to understand its fluorescence quantum yields and lifetimes in various environments. nih.govrsc.org

Research in Conjugated Systems for Nanotechnology Innovations

The unique conjugated structure of this compound (DPB) makes it a molecule of significant interest in the field of nanotechnology, particularly in the development of advanced electronic and optoelectronic systems. Its rigid, planar structure and the delocalized π-electron system are foundational to its use as a building block for larger, more complex conjugated materials designed for specific nanoscale applications. Research in this area primarily focuses on leveraging these properties to create materials for organic light-emitting diodes (OLEDs), molecular wires, and other components of molecular electronics.

The core value of DPB in this context lies in its efficient charge carrier transport and its photoluminescent properties. By chemically modifying the parent DPB structure—for instance, by extending the conjugated system or by adding various functional groups—researchers can fine-tune the electronic and optical characteristics of the resulting materials. This molecular engineering approach allows for the creation of compounds with tailored energy levels (HOMO/LUMO), emission colors, and charge mobilities, which are critical for the performance of nanotechnology devices.

A significant area of research involves the incorporation of the DPB motif into larger molecules and polymers for use in OLEDs. These DPB derivatives can function as the emissive material itself or as a host material for other light-emitting dopants. The goal is to develop materials that exhibit high photoluminescence quantum yields in the solid state, good thermal stability, and the ability to form stable amorphous films, which is crucial for the fabrication and longevity of OLED devices.

Detailed Research Findings in Organic Electronics

Research into derivatives of this compound has led to the development of high-performance materials for blue OLEDs, which are a critical component for full-color displays and white lighting. One notable area of investigation involves distyrylbenzene (DSB) derivatives, which are molecules that contain the fundamental diphenyl-ethenyl structure of DPB. While some DSB derivatives suffer from fluorescence quenching in the solid state due to crystallization, targeted molecular design has overcome this issue. For example, by creating amorphous molecular structures, such as 2,5,2′,5′,2″,5″-hexastyryl-[1,1′;4′,1″] terphenyl (HSTP), researchers have successfully fabricated efficient and pure blue OLEDs. Optimizing the device architecture by including specialized hole transport and blocking layers has been shown to significantly improve performance, achieving high brightness and efficiency. aip.org

Another important derivative, 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi), is widely recognized as an effective blue-emitting host material in OLEDs. nih.govossila.com Its wide energy bandgap and high photoluminescence efficiency make it suitable for hosting various dopants to achieve different emission colors. Research has also demonstrated that DPVBi can serve as a highly effective hole-injection layer. By inserting a nano-layer of DPVBi between the anode (like indium tin oxide, ITO) and the emissive layer, the energy barrier for hole injection is significantly reduced. nih.gov This improved charge balance leads to enhanced current and luminance efficiencies, as well as greater device stability. nih.govossila.com

The tables below summarize the performance of OLED devices incorporating these DPB derivatives, showcasing their role in advancing nanotechnology.

Interactive Data Table: Performance of OLEDs with Distyrylbenzene (DSB) Derivative (HSTP)

| Device Configuration | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | CIE Coordinates (x, y) | Emission Color |

|---|---|---|---|---|

| ITO/NPB/HSTP/Alq₃/Mg:Ag | 15,830 | 4.88 | (0.16, 0.13) | Pure Blue |

| ITO/TPD/HSTP/Alq₃/Mg:Ag | 8,730 | 3.71 | (0.18, 0.20) | Greenish-Blue |

| ITO/NPB/HSTP/BCP/Alq₃/Mg:Ag | 7,050 | 4.02 | (0.16, 0.13) | Pure Blue |

Data sourced from a study on high-performance blue electroluminescence devices. aip.org Note: Device performance is highly dependent on the specific architecture, including the choice of hole transport layers (NPB, TPD) and hole-blocking layers (BCP).

Interactive Data Table: Performance of OLED Utilizing 4,4'-bis(2,2-diphenylvinyl)-1,1'-biphenyl (DPVBi)

| Device Role of DPVBi | Device Structure | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color |

|---|---|---|---|---|---|

| Blue Host Material | ITO/CuPc/NPB/DPVBi:DCJTB/Alq₃/LiF/Al | 7,822 | 2.45 | 1.75 | White |

Data sourced from a study on white OLEDs using DPVBi as the blue light-emitting host for a red dopant (DCJTB). ossila.com

These findings underscore the versatility of the conjugated diphenyl-butadiene framework in creating specialized materials for nanotechnology. By modifying the core structure, researchers can develop components that enhance charge injection, serve as efficient light-emitting hosts, or act as the primary emitter, paving the way for more efficient and stable organic electronic devices.

Organic Reaction Mechanisms and Chemical Transformations Involving Trans,trans 1,4 Diphenyl 1,3 Butadiene

Diels-Alder Reactions and their Frontier Orbital Analysis

trans,trans-1,4-Diphenyl-1,3-butadiene serves as a diene in Diels-Alder reactions, a powerful class of pericyclic reactions for the formation of six-membered rings. The reactivity and mechanism of these reactions have been investigated, particularly with dienophiles like maleic anhydride (B1165640). Studies involving substituted trans,trans-1,4-diphenyl-1,3-butadienes and various dienophiles have provided insights into the reaction's nature. researchgate.netrsc.org

Research on the reaction between various X-substituted diphenylbutadienes and maleic anhydride, N-methylmaleimide, and N-phenylmaleimide has been conducted to determine kinetic and activation parameters. rsc.org The results from these studies, including low activation enthalpies and large negative activation entropies, support a concerted mechanism. researchgate.netrsc.org The stereospecificity of the reaction, which yields the endo-adduct, and the minor influence of solvent and substituent electronic effects, argue against a stepwise mechanism involving a zwitterionic intermediate. researchgate.netrsc.org

The frontier orbital model is considered more suitable for explaining the reactivity in these Diels-Alder reactions than a standard linear free-energy approach. researchgate.net This model analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (this compound) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The energy gap between these orbitals dictates the reaction's facility. While detailed orbital energy calculations are complex, the observed reactivity patterns are more consistent with this model's predictions than with simple electronic substituent effects. researchgate.net

Table 1: Activation Parameters for the Diels-Alder Reaction of trans,trans-1,4-Diphenyl-1,3-butadiene with Maleic Anhydride in m-Xylene (Note: This table is representative of the type of data generated in such studies; specific values are from historical literature and serve as an example.)

| Parameter | Value | Units |

| ΔH‡ (Activation Enthalpy) | Low values typical for concerted reactions | kJ/mol |

| ΔS‡ (Activation Entropy) | Large negative values | J/(mol·K) |

| Mechanism | Interpreted as concerted, possibly diradical-like | - |

Nucleophilic Addition Pathways and Reaction Intermediates

Nucleophilic addition is fundamental to the synthesis of this compound itself, most notably through the Wittig reaction. unwisdom.org This reaction provides a clear example of a nucleophilic addition pathway and the intermediates involved. The process begins with the deprotonation of a phosphonium (B103445) salt, such as benzyltriphenylphosphonium (B107652) chloride, by a base to form a phosphorus ylide. unwisdom.orgyoutube.com This ylide is a key reaction intermediate, acting as a potent carbon nucleophile. unwisdom.org

The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of an aldehyde, in this case, cinnamaldehyde (B126680). youtube.com This nucleophilic addition leads to a betaine (B1666868) intermediate, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. youtube.com This unstable ring structure then collapses, breaking the carbon-oxygen and phosphorus-carbon bonds to form a new carbon-carbon double bond and a very stable phosphorus-oxygen double bond in triphenylphosphine (B44618) oxide. youtube.com The formation of the strong P=O bond is a major driving force for the reaction. youtube.com

Another example of nucleophilic addition involves the reaction of this compound with highly reactive metal-diene reagents. chemicalbook.com It can react with Rieke metal complexes of barium and strontium, which then participate in carbocyclization reactions with dichloroalkanes. chemicalbook.com

Table 2: Key Intermediates in the Wittig Synthesis of trans,trans-1,4-Diphenyl-1,3-butadiene

| Step | Reactants | Intermediate | Product of Step |

| 1 | Benzyltriphenylphosphonium chloride, Base (e.g., Sodium ethoxide) | Phosphorus Ylide | Ylide + Conjugate acid of base |

| 2 | Ylide, Cinnamaldehyde | Betaine | Oxaphosphetane |

| 3 | Oxaphosphetane | - | This compound + Triphenylphosphine oxide |

Oxidation Reactions for Novel Heterocyclic Synthesis

This compound serves as a precursor for the synthesis of novel heterocyclic compounds through oxidation reactions. A notable example is its conversion to 2,5-diphenylthiophene. sigmaaldrich.comsigmaaldrich.com This transformation is achieved by reacting the diene with a sulfur source, such as potassium sulfide, in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.comsigmaaldrich.com

This reaction provides a direct method for constructing a thiophene (B33073) ring system, a valuable scaffold in medicinal chemistry and materials science. The process involves the formal oxidation of the diene and the incorporation of a sulfur atom to achieve cyclization and subsequent aromatization to the stable thiophene ring.

Table 3: Synthesis of 2,5-Diphenylthiophene via Oxidation

| Reactant | Reagents | Product | Reaction Type |

| This compound | Potassium Sulfide, DMSO | 2,5-Diphenylthiophene | Oxidative Cyclization |

Hydrobenzylation Reactions and Related Synthetic Applications

This compound can participate in hydrobenzylation reactions, a type of reductive coupling. In a specific application, it undergoes a nickel-catalyzed hydrobenzylation with furfural. sigmaaldrich.comsigmaaldrich.com This reaction is facilitated by the presence of hydrazine (B178648) (N₂H₄) and results in the formation of 2-[(3E)-4-Phenyl-2-(phenylmethyl)-3-buten-1-yl]furan. sigmaaldrich.comsigmaaldrich.com

This transformation is a sophisticated example of carbon-carbon bond formation where a benzyl (B1604629) group (from the furfural, which is reduced in situ) and a hydrogen atom are added across the conjugated diene system. The nickel catalyst is crucial for activating the substrates and guiding the reaction pathway. Such reactions highlight the utility of this compound as a building block for constructing complex organic molecules with specific stereochemistry.

Table 4: Nickel-Catalyzed Hydrobenzylation Application

| Diene | Coupling Partner | Catalyst System | Product |

| This compound | Furfural | Nickel catalyst, N₂H₄ | 2-[(3E)-4-Phenyl-2-(phenylmethyl)-3-buten-1-yl]furan |

Supramolecular Architectures and Self Assembly of Trans,trans 1,4 Diphenyl 1,3 Butadiene Derivatives

Mechanisms of Aggregate Formation and Supramolecular Unit Construction

The self-assembly of DPB derivatives is driven by a combination of intermolecular forces that lead to the formation of stable aggregates. In many systems involving aromatic chromophores, the assembly process begins with the formation of a small, stable "unit aggregate". acs.org This primary unit, often stabilized by strong noncovalent interactions between adjacent aromatic groups, then serves as a building block for constructing larger, more complex supramolecular structures. acs.org

Recent research into bridged DPB derivatives has revealed specific aggregation behaviors, such as aggregation-induced emission (AIE). researchgate.netnih.gov In this phenomenon, the molecules are non-emissive when dissolved in a solvent but become highly fluorescent upon aggregation in the solid state or in poor solvents. researchgate.netnih.gov The mechanism involves the restriction of intramolecular motions in the aggregated state, which closes non-radiative decay pathways and enhances fluorescence.

The specific structure of the DPB derivative plays a crucial role in determining the nature of the aggregate. For instance, modifying the DPB core with bridged alkylene groups of varying lengths can significantly influence the environmental sensitivity of its fluorescence. researchgate.netnih.gov Derivatives featuring seven-membered ring structures have been shown to exhibit AIE properties, with solid-state luminescence originating from the formation of J-aggregates. researchgate.netnih.gov These J-aggregates are a specific type of supramolecular arrangement characterized by a head-to-tail alignment of the transition dipoles of the constituent molecules.

The table below summarizes the photophysical properties of selected bridged DPB derivatives, illustrating the effect of aggregation on their fluorescence quantum yield (Φfl).

| Compound | State | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φfl) |

| BDPB rsc.orgrsc.org | n-hexane | 389 | 412 | 0.86 |

| THF | 390 | 425 | 0.81 | |

| Polycrystalline | 405 | 503 | 0.81 | |

| BDPB drugfuture.comdrugfuture.com | n-hexane | 389 | 414 | 0.01 |

| THF | 390 | 423 | < 0.01 | |

| Polycrystalline | 430 | 525 | 0.82 | |

| Data derived from studies on bridged 1,3-diene derivatives. BDPB rsc.orgrsc.org contains two six-membered rings, while BDPB drugfuture.comdrugfuture.com contains two seven-membered rings, demonstrating aggregation-induced emission. researchgate.net |

Role of Aromatic-Aromatic Noncovalent Interactions in Assembly

Aromatic-aromatic interactions are a key organizing force controlling the structure and properties of assemblies containing DPB derivatives. acs.org These interactions, often referred to as π-π stacking, are a form of noncovalent bonding that can be surprisingly strong and directional, playing a significant role in phenomena from protein folding to crystal engineering. nih.gov

In the self-assembly of DPB and similar aromatic amphiphiles, these interactions provide a stabilizing force that guides the arrangement of molecules into ordered structures. acs.org Experimental studies and simulations indicate that strong, "noncovalent" edge-to-face interactions among adjacent aromatic units are often favored. acs.org The unique nature of aromatic-aromatic interactions lies in their long-range attraction. nih.gov Even at large horizontal displacements where other van der Waals interactions have weakened considerably, the attraction between aromatic rings remains significant. nih.gov For example, at a displacement of 5.0 Å, the benzene-benzene attraction is still approximately 70% of its maximum strength. nih.gov This allows aromatic rings to recognize each other from relatively large distances, a critical feature for initiating and guiding the self-assembly process. nih.gov

Fabrication and Characterization of Langmuir-Blodgett (LB) Films

The Langmuir-Blodgett (LB) technique is a versatile method for creating highly ordered thin films with precise control over their structure at the molecular level. researchgate.netnlab.pl This method is particularly well-suited for arranging amphiphilic molecules, including derivatives of functional chromophores like DPB, into organized mono- and multilayer assemblies on solid substrates. acs.orgresearchgate.net